1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJWOFMAWQWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174716 | |
| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067-84-7 | |
| Record name | 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-84-7 | |
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| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
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| Record name | 2067-84-7 | |
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| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
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| Record name | 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PYRIDO(2,3-B)PYRAZINE-2,3-DIOL | |
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Synthetic Methodologies and Chemical Derivatization of 1,4 Dihydropyrido 2,3 B Pyrazine 2,3 Dione
Established Synthetic Routes to the 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Core
The formation of the this compound ring system is primarily achieved through the construction of the pyrazine-2,3-dione ring onto a pre-existing pyridine (B92270) core. Key methodologies include cyclocondensation reactions, intramolecular cyclizations, and one-pot multicomponent reactions.
Cyclocondensation Reactions of Diaminopyridines with Dioxo Compounds
A prevalent and direct method for the synthesis of the this compound core is the cyclocondensation reaction between 2,3-diaminopyridine (B105623) and a suitable 1,2-dicarbonyl compound or its synthetic equivalent. The most commonly employed dioxo compound is diethyl oxalate (B1200264), which reacts with the vicinal diamine functionalities of the pyridine ring to form the desired pyrazine-2,3-dione ring.
This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or a higher boiling point solvent, often in the presence of a catalyst to facilitate the condensation and subsequent cyclization. The initial step involves the formation of an intermediate through the nucleophilic attack of the amino groups on the carbonyl carbons of diethyl oxalate, followed by the elimination of ethanol and intramolecular cyclization to yield the final product.
Cyclization of (4-Aminopyridin-3-yl)aminoacetic Acid
While less commonly reported, another potential synthetic pathway involves the intramolecular cyclization of a (4-aminopyridin-3-yl)aminoacetic acid derivative. This approach requires the initial synthesis of the substituted aminoacetic acid precursor. The subsequent intramolecular amide bond formation would lead to the closure of the pyrazinone ring. This cyclization would likely necessitate the use of a coupling agent to activate the carboxylic acid moiety or thermal conditions to promote dehydration. Specific details and examples of this particular route for the synthesis of this compound are not extensively documented in the reviewed literature.
One-Pot Synthetic Strategies
The development of one-pot synthetic strategies offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, multicomponent reactions (MCRs) have been explored. rsc.org While a specific one-pot synthesis for the parent this compound is not explicitly detailed, related structures have been assembled using such methods. For instance, the condensation of a 1,2-diamine, an aldehyde, and a 1,3-dicarbonyl compound can lead to complex heterocyclic systems in a single step. rsc.org Adapting such a strategy would likely involve the in-situ formation of a reactive intermediate that subsequently cyclizes to the desired pyridopyrazinedione.
Specific Precursors and Reaction Conditions
The synthesis of this compound via the cyclocondensation route utilizes specific starting materials and conditions to achieve good yields.
Table 1: Precursors and Reaction Conditions for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Reaction Conditions | Yield |
| 2,3-Diaminopyridine | Diethyl oxalate | Ethanol | Reflux | Not specified |
The reaction involves heating 2,3-diaminopyridine with diethyl oxalate in ethanol. This straightforward approach provides direct access to the core heterocyclic system.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. nih.gov Substitutions can be introduced on the pyridine ring prior to cyclization or by derivatization of the pre-formed heterocyclic system.
Preparation of Chiral N-Substituted Derivatives
The introduction of chirality is a significant aspect of medicinal chemistry, as stereoisomers can exhibit different biological activities. The synthesis of chiral N-substituted derivatives of this compound has been achieved, indicating the feasibility of creating enantiomerically enriched compounds. rsc.org
One approach to obtaining chiral derivatives involves the reaction of the pre-formed this compound with a chiral alkylating agent. Alternatively, a chiral amine can be incorporated during the synthesis. For example, starting with a chiral amino acid, it can be converted to a chiral amine which is then used in a cyclization reaction to form the N-substituted pyridopyrazinedione. mdpi.com This method ensures the incorporation of the chiral center from a readily available chiral pool.
Table 2: Examples of Chiral N-Substituted this compound Derivatives
| Chiral Starting Material | Synthetic Strategy | Resulting Derivative |
| Chiral amino acids | Conversion to chiral amine followed by cyclization | N-substituted chiral 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones |
The synthesis of these chiral derivatives opens avenues for investigating the stereoselective interactions of these compounds with biological targets.
Introduction of Halogen Substituents (e.g., chloro, bromo, nitro)
The introduction of halogen and nitro groups onto the this compound scaffold is typically achieved by using substituted pyridines as starting materials. This approach allows for precise control over the position of the substituent on the final heterocyclic system.
One common strategy involves the use of halogenated or nitrated 2,3-diaminopyridines in condensation reactions. For instance, the synthesis of a 7-chloro derivative, 7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, proceeds from a chlorinated pyridine precursor. epa.gov Similarly, more complex derivatives, such as 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, are synthesized from the corresponding brominated diaminopyridine. researchgate.net
In the synthesis of related isomeric structures like 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, a key step involves the reaction with a di-substituted nitropyridine, such as 2,4-dichloro-5-nitropyridine. nih.gov This reaction, conducted in acetonitrile (B52724) with triethylamine (B128534) as a base, underscores the utility of halo- and nitro-substituted pyridines in building the core structure with pre-installed functional groups. nih.gov The subsequent reduction of the nitro group, for example through a Béchamp-like reduction using elemental iron, provides an amino group that can be further modified. nih.gov
Table 1: Examples of Halogenated and Nitrated Pyridine Precursors
| Precursor Compound | Resulting Scaffold/Derivative | Reference |
|---|---|---|
| Chlorinated 2,3-diaminopyridine | 7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | epa.gov |
| 2,4-dichloro-5-nitropyridine | Substituted 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | nih.gov |
Methylation at Nitrogen Atoms
Methylation of the this compound system can occur at the nitrogen atoms of the pyrazine (B50134) ring or on the pyridine ring. Methylation of the pyridine ring is generally accomplished by starting the synthesis with a methylated pyridine-2,3-diamine. For example, the synthesis of 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B131966) involves the cyclocondensation of 4-methyl-2,3-diaminopyridine with an oxalic acid derivative.
Direct methylation on the nitrogen atoms of the pyrazine ring is a common derivatization technique. The synthesis of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B1356388) (CAS No. 80708-25-4) demonstrates methylation at the N4 position. lookchem.com For related heterocyclic systems, this N-alkylation is often carried out using an alkylating agent like methyl iodide in the presence of a base. nih.govnih.gov The choice of base can be critical; strong bases like sodium hydride are effective, while milder bases such as potassium carbonate may be preferred if other acidic protons are present in the molecule. nih.gov In the synthesis of related pyrido[2,3-d]pyrimidine-2,4-dione derivatives, a combination of potassium tert-butoxide (KOtBu) and methyl iodide in dimethylformamide (DMF) has been successfully used for N-methylation. nih.gov
Table 2: Reagents and Conditions for Methylation
| Target Compound Class | Methylating Agent | Base | Solvent | Reference |
|---|---|---|---|---|
| Pyrido[3,4-b]pyrazin-3(2H)-ones | Methyl iodide | Sodium hydride or Potassium carbonate | Tetrahydrofuran (THF) | nih.gov |
Derivatization via Carbonyl Groups
The two carbonyl groups at the 2- and 3-positions of the this compound core represent key sites for potential derivatization. These groups are part of a cyclic diamide (B1670390) structure (a dioxopiperazine ring fused to the pyridine).
A standard analytical method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net This reaction typically involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, leading to the formation of a stable 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net These derivatives are often brightly colored crystalline solids and can be readily analyzed by techniques such as high-performance liquid chromatography (HPLC). nih.gov While this is a general method for aldehydes and ketones, its application to the amide-like carbonyls in the pyridopyrazinedione system would depend on the specific reaction conditions, as amides are generally less reactive than aldehydes or ketones.
The derivatization process transforms the C=O double bond into a C=N double bond, which can exist as both E- and Z-stereoisomers. nih.gov Further reaction, such as reductive amination using a reagent like 2-picoline borane, can convert the C=N double bond into a C-N single bond, resolving the issue of stereoisomers for analytical purposes. nih.gov
Formation of Pyridopyrazine-Derived Ligands
The pyrido[2,3-b]pyrazine scaffold is an effective chelating ligand for various metal ions, owing to the presence of multiple nitrogen atoms that can act as electron-pair donors. The nitrogen atoms of the pyrazine ring are particularly important for coordination.
Research has demonstrated the synthesis of rhenium(I) complexes using pyrido[2,3-b]pyrazine-derived ligands. researchgate.net In these complexes, with the general formula fac-{ReBr(CO)3(L)}, the pyridopyrazine ligand coordinates to the Re(I) center in a bidentate fashion. researchgate.net Similarly, other transition metals such as manganese(II), iron(III), cobalt(II), and nickel(II) have been used to form coordination compounds with pyrazine-based ligands. mdpi.com Spectroscopic analysis suggests that these ligands typically bind to the metal center in a bidentate manner, involving a nitrogen atom from the pyrazine ring and an azomethine nitrogen atom from a side chain. mdpi.com The formation of these metal complexes can lead to novel materials with interesting electronic and photophysical properties, as well as potential applications in areas like electrochemical sensing. rsc.org
Table 3: Metal Complexes with Pyridopyrazine-Type Ligands
| Metal Ion | Complex Formula Example | Coordination Mode | Reference |
|---|---|---|---|
| Rhenium(I) | fac-{ReBr(CO)3(L)} | Bidentate | researchgate.net |
| Manganese(II) | Mn(L)Cl₂ | Bidentate | mdpi.com |
| Iron(III) | Fe(L)Cl₃∙CH₃OH | Bidentate | mdpi.com |
| Cobalt(II) | Co(L)Cl₂ | Bidentate | mdpi.com |
Regioselectivity and Yield Optimization in Synthesis
The synthesis of this compound and its derivatives often involves the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound or its equivalent, such as diethyl oxalate or oxalic acid. The efficiency and outcome of this reaction are critical.
High yields have been reported for the synthesis of the parent compound. For example, the reaction of pyridine-2,3-diamine with diethyl malonate in the presence of ytterbium(III) triflate [Yb(OTf)3] as a catalyst at 80°C afforded the desired product in an 80% yield.
Regioselectivity becomes a crucial consideration when using asymmetrically substituted 2,3-diaminopyridines. The final position of the substituent on the pyridopyrazine ring is determined by the structure of the starting diamine. For instance, to obtain a 7-methyl derivative, 4-methyl-pyridine-2,3-diamine is the required precursor. The condensation reaction must be controlled to ensure that the desired regioisomer is formed preferentially. The confirmation of regioselectivity is often accomplished using advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR), which can elucidate the precise connectivity of atoms within the molecule. rsc.org
Reactivity and Transformations of the 1,4 Dihydropyrido 2,3 B Pyrazine 2,3 Dione Scaffold
Electrophilic and Nucleophilic Reactions of the Ring System
The reactivity of the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione ring system towards electrophiles and nucleophiles is largely governed by the electronic properties of the fused pyridine (B92270) and pyrazine (B50134) rings.
Electrophilic Reactions: The pyridine ring is inherently electron-deficient due to the higher electronegativity of the nitrogen atom compared to carbon. This characteristic makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.com The presence of the fused pyrazine-2,3-dione ring, with its two strongly electron-withdrawing carbonyl groups, further deactivates the entire heterocyclic system towards electrophilic attack. Electrophilic substitution, if forced, would be predicted to occur on the pyridine ring at the positions less deactivated by the nitrogen atom. In a typical pyridine ring, electrophilic attack occurs at the 3-position (meta to the nitrogen). uoanbar.edu.iq
Nucleophilic Reactions: Conversely, the electron-deficient nature of the scaffold makes it highly susceptible to nucleophilic attack. gcwgandhinagar.com The pyridine ring itself is activated towards nucleophiles, particularly at the positions ortho and para (positions 2 and 4) to the ring nitrogen. uoanbar.edu.iq In the fused system of this compound, the pyrazine ring is also highly electron-deficient, making it a prime target for nucleophiles. The presence of substituents on the rings can further influence the regioselectivity of these reactions.
Reactions Involving Carbonyl Functionalities
The two carbonyl groups at the 2- and 3-positions of the pyrazine ring are key sites for chemical transformations. These functionalities behave as typical ketones and amides, allowing for a variety of reactions.
Studies on related heterocyclic diones demonstrate that these carbonyl groups can react with various nucleophiles. scielo.brresearchgate.net For instance, they can undergo condensation reactions with hydrazines to form hydrazones or participate in cyclocondensation reactions to build more complex fused heterocyclic systems. researchgate.net The reactivity of these carbonyls is crucial for the chemical derivatization of the scaffold, enabling the synthesis of a wide array of analogues with potentially diverse biological activities. The interaction of these carbonyls with reagents like indole-2,3-dione has been studied in similar systems, suggesting a broad scope for synthetic modifications. scielo.brresearchgate.net
Substitution Reactions on Pyridine and Pyrazine Moieties
Substitution reactions on both the pyridine and pyrazine portions of the this compound scaffold allow for the introduction of various functional groups, which can significantly alter the molecule's properties.
Pyridine Moiety: As discussed, electrophilic substitution on the pyridine ring is challenging but can be achieved under vigorous conditions. uoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is a more facile process, allowing for the introduction of substituents at positions activated by the ring nitrogen.
Pyrazine Moiety: The pyrazine ring is also susceptible to nucleophilic substitution. Furthermore, the nitrogen atoms within the pyrazine ring can be alkylated. For example, N-alkylation of the amide nitrogens at positions 1 and 4 is a common transformation, often used to improve solubility or modulate biological activity.
The introduction of different substituents can have a profound impact. For instance, in the related 1,2-dihydropyrido[3,4-b]pyrazine system, the nature of the substituent at the 6-position and the presence of a methyl group at the 7-position were found to be critical for antitumor activity. nih.gov
| Reaction Type | Moiety | Typical Reagents/Conditions | Expected Outcome |
| N-Alkylation | Pyrazine | Alkyl halides, Base (e.g., K₂CO₃) | Substitution at N1 and/or N4 positions |
| Nucleophilic Substitution | Pyridine | Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Substitution at positions ortho/para to N |
| Condensation | Pyrazine (Carbonyls) | Hydrazines, Amines | Formation of hydrazones, imines, or fused rings |
Ring-Opening Transformations
Under certain conditions, the this compound scaffold can undergo ring-opening reactions. These transformations can be synthetically useful for accessing different classes of compounds. For example, studies on analogous heterocyclic systems like pyrano[2,3-d]pyrimidine-2,4-diones have shown that reactions can lead to open-chain structures. nih.gov This can occur through the cleavage of amide bonds within the pyrazine-dione ring, often facilitated by strong nucleophiles or harsh acidic/basic conditions. The resulting open-chain intermediates can then be used in subsequent reactions to construct novel molecular frameworks.
Complexation Chemistry (e.g., with Metal Ions)
The nitrogen atoms present in the this compound scaffold, particularly the pyridine nitrogen and the pyrazine nitrogens, are capable of coordinating with metal ions to form metal complexes. The pyrido[2,3-b]pyrazine (B189457) core is recognized as an effective bidentate ligand, coordinating to metal centers through the pyridine nitrogen and one of the pyrazine nitrogens.
Research on ligands derived from the pyrido[2,3-b]pyrazine core has demonstrated their ability to form stable complexes with transition metals like Rhenium(I). daneshyari.comresearchgate.net In these complexes, the ligand coordinates in a bidentate fashion. The resulting metal complexes often exhibit interesting photophysical properties, such as luminescence. daneshyari.comresearchgate.net Similarly, pyridine-based Schiff base ligands have been shown to form complexes with various metals including Pd(II), Co(II), Cu(II), and Ag(I), resulting in compounds with distinct geometries and potential antimicrobial activities. ekb.eg
| Metal Ion | Ligand System | Resulting Complex Geometry | Notable Properties | Reference |
| Re(I) | Pyrido[2,3-b]pyrazine derivatives | facially capped, tri-carbonyl | Luminescence | daneshyari.comresearchgate.net |
| Co(II) | Pyridyl-arylidine Schiff base | Tetrahedral | Antimicrobial activity | ekb.eg |
| Ag(I) | Pyridyl-arylidine Schiff base | Tetrahedral | Antimicrobial activity | ekb.eg |
| Pd(II) | Pyridyl-arylidine Schiff base | Square Planar | Electrolytic behavior | ekb.eg |
| Cu(II) | Pyridyl-arylidine Schiff base | Square Planar | Electrolytic behavior | ekb.eg |
This complexation ability opens avenues for the development of new materials with specific electronic or catalytic properties, as well as for the design of metal-based therapeutic agents.
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a combination of ¹H NMR, ¹³C NMR, and correlation spectroscopy techniques would provide a complete picture of its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the N-H protons of the dihydropyrazine ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent pyrazine-2,3-dione ring and the nitrogen atom within the pyridine ring.
Based on the analysis of related pyrido[2,3-d]pyrimidine-4(3H)-one and other similar heterocyclic systems, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. nih.gov The N-H protons of the dihydropyrazine ring are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In aprotic polar solvents like DMSO-d₆, these protons are likely to be observed at δ 10.0-12.0 ppm due to hydrogen bonding. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.30 | dd | J = 4.5, 1.5 |
| H-7 | ~7.40 | dd | J = 8.0, 4.5 |
| H-8 | ~8.60 | dd | J = 8.0, 1.5 |
| 1-NH | ~11.5 | br s | - |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for the two carbonyl carbons of the dione (B5365651) moiety, as well as for the carbons of the fused pyridine and pyrazine (B50134) rings.
The carbonyl carbons (C-2 and C-3) are expected to be the most deshielded, appearing in the range of δ 150-165 ppm. The chemical shifts of the aromatic carbons in the pyridine ring will be influenced by the nitrogen atom and the fused ring system, typically resonating between δ 115 and 155 ppm. The carbons of the pyrazine ring involved in the fusion (C-4a and C-8a) will also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~155.0 |
| C-3 | ~158.0 |
| C-4a | ~130.0 |
| C-6 | ~148.0 |
| C-7 | ~125.0 |
| C-8 | ~152.0 |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of the proton and carbon signals.
A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. For instance, H-7 would show correlations with both H-6 and H-8, while H-6 and H-8 would only show correlations with H-7, confirming their positions relative to each other.
The N-H protons showing correlations to the carbonyl carbons (C-2 and C-3) and the carbons of the fused ring system (C-4a and C-8a).
The pyridine protons (H-6, H-7, and H-8) showing correlations to adjacent and geminal carbons within the pyridine and fused pyrazine rings.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The presence of two carbonyl groups in the dione structure will likely give rise to two distinct C=O stretching bands, potentially due to asymmetric and symmetric stretching modes, in the region of 1650-1750 cm⁻¹. nih.gov The N-H stretching vibrations of the dihydropyrazine ring are expected to appear as a broad band in the range of 3100-3400 cm⁻¹ due to intermolecular hydrogen bonding in the solid state. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic system would be observed in the 1400-1600 cm⁻¹ region. core.ac.uk
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100-3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| C=O Stretch | 1650-1750 | Strong |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.
Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of the molecule. The symmetric vibrations of the heterocyclic rings are often more intense in the Raman spectrum. The C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum. The aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region are expected to be prominent. Raman spectroscopy is particularly useful for studying molecules in aqueous media, which could be relevant for future biological studies of this compound and its derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data for the specific compound this compound, including its molecular weight determination and fragmentation pattern, is not extensively available in the public domain. While research on related pyrido[2,3-d]pyrimidine (B1209978) derivatives reports the use of mass spectrometry to confirm molecular weights, specific fragmentation analysis for the target compound remains to be published. For instance, studies on similar heterocyclic systems have successfully employed mass spectrometry to confirm the mass of newly synthesized compounds.
Table 1: Illustrative Mass Spectrometry Data for Related Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | C₂₄H₁₉N₅O₂ | 421.45 | 422.2 | Fused pyrimidine (B1678525) derivatives as anticancer agents |
This table is for illustrative purposes and does not represent data for this compound.
Single-Crystal X-ray Diffraction Studies
A comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its crystal structure, hydrogen bonding networks, π-π stacking interactions, and conformational analysis based on experimental data cannot be provided at this time. The synthesis of derivatives of this compound has been mentioned in a patent for their potential in treating cancer, but this source does not include crystallographic information nih.gov.
Without a determined crystal structure, a definitive analysis of the hydrogen bonding networks in this compound is not possible. It can be hypothesized that the N-H and C=O groups present in the molecule would act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of intermolecular hydrogen bonds that would play a crucial role in the crystal packing.
The conformational analysis of this compound within a crystal lattice is contingent on the determination of its crystal structure. Such an analysis would reveal the preferred conformation of the molecule in the solid state and provide insights into the torsional angles between the fused ring systems.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory, have been extensively used to model the molecular characteristics of the pyrido[2,3-b]pyrazine (B189457) scaffold.
Density Functional Theory (DFT) is a primary computational method for investigating the spectroscopic and electronic properties of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.govrsc.orgresearchgate.net A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). rsc.orgnih.govrjb.ro These calculations are instrumental in determining a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals. nih.govrsc.orgrjb.ro For the related compound pyrido(2,3-b)pyrazine-2,3-diol, a comprehensive theoretical study was conducted using the DFT/B3LYP method with the 6-311G(d,p) basis set to analyze its molecular structure and electronic properties. rjb.ro
Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy conformation of a molecule. rjb.ro For pyrido[2,3-b]pyrazine-2,3-diol, geometry optimization was performed using DFT at the B3LYP/6-311G(d,p) level of theory. rjb.ro The successful optimization results in a structure where all calculated wavenumbers are real, indicating that the molecule is at a stable energy minimum. rjb.ro Comparisons between the calculated bond lengths and standard values show a close match, confirming the reliability of the optimized geometry. rjb.ro This foundational analysis is crucial before proceeding with further calculations like vibrational analysis or electronic property predictions.
Following geometry optimization, theoretical vibrational frequencies are calculated to further characterize the molecule. rjb.ro These calculations help in the assignment of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) spectroscopy. For pyrido(2,3-b)pyrazine-2,3-diol, which has 17 atoms, there are 45 normal modes of fundamental vibration. rjb.ro The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. rjb.ro To correct for this, the calculated wavenumbers are typically scaled by a factor; a scaling factor of 0.96 has been applied in studies of the related diol. rjb.ro This procedure leads to a high degree of correlation between the theoretical and experimental frequencies, with a reported correlation factor (R²) of 0.999, demonstrating an excellent match. rjb.ro
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. rjb.ronih.gov It helps identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. rjb.ro In a study on the related pyrido(2,3-b)pyrazine-2,3-diol, the MEP map was generated to understand its reactive centers. rjb.ro The map uses a color-grading scheme where red signifies the most electronegative (electron-rich) regions, and blue represents the most electropositive (electron-poor) regions. rjb.ro For this molecule, the area around the nitrogen atom (N2) was found to be the most electronegative center, while the regions around the oxygen atoms (O10, O11) were the most electropositive. rjb.ro
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. researchgate.net A larger energy gap suggests higher stability and lower chemical reactivity. researchgate.net
For pyrido(2,3-b)pyrazine-2,3-diol, the HOMO and LUMO are distributed over the entire molecule, with a calculated energy gap of 4.71 eV. rjb.ro This relatively large gap indicates significant stability. rjb.roresearchgate.net In other substituted pyrido[2,3-b]pyrazine derivatives, the HOMO-LUMO gap has been correlated with other properties; for instance, a compound with a lower energy gap of 3.444 eV was found to have a smaller hardness value and a greater softness value, which contributed to a remarkable nonlinear optical (NLO) response. rsc.orgnih.govrsc.org
Table 1: Frontier Molecular Orbital Energies for Pyrido(2,3-b)pyrazine-2,3-diol
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | 4.71 rjb.ro |
Molecular Reactivity Indices (e.g., Hardness, Softness)
Global reactivity parameters are crucial for understanding the chemical reactivity and kinetic stability of molecules. These indices are often calculated using the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (Egap) between HOMO and LUMO is a key indicator of molecular stability.
Studies on pyrido[2,3-b]pyrazine derivatives have utilized DFT computations at the B3LYP/6-31G(d,p) level to determine these properties. rsc.org A smaller energy gap generally corresponds to lower hardness and higher softness, indicating greater reactivity. For instance, one analyzed pyrido[2,3-b]pyrazine derivative with a low energy gap of 3.444 eV demonstrated a corresponding low hardness value of 1.722 eV and a high softness value of 0.290 eV⁻¹. rsc.org
Table 1: Molecular Reactivity Indices for a Pyrido[2,3-b]pyrazine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Energy Gap (Egap) | 3.444 eV | rsc.org |
| Hardness (η) | 1.722 eV | rsc.org |
| Softness (S) | 0.290 eV⁻¹ | rsc.org |
Nonlinear Optical (NLO) Properties
Theoretical calculations of nonlinear optical (NLO) properties are vital for identifying materials with potential applications in telecommunications and photonics. nih.gov These properties, including dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities, have been computed for pyrido[2,3-b]pyrazine derivatives. rsc.org
A study found that a specific pyrido[2,3-b]pyrazine derivative exhibited a remarkable NLO response, which was correlated with its low HOMO-LUMO energy gap. rsc.org The calculated high values for polarizability and hyperpolarizabilities suggest that this class of compounds has significant potential for use in NLO technologies. rsc.org
Table 2: Calculated NLO Properties for a Pyrido[2,3-b]pyrazine Derivative
| NLO Property | Calculated Value (esu) | Reference |
|---|---|---|
| Average Polarizability (⟨α⟩) | 3.90 × 10⁻²³ | rsc.org |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ | rsc.org |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ | rsc.org |
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as a 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivative, interacts with a protein's binding site. This approach is fundamental in drug discovery for understanding mechanisms of action and designing more potent and selective inhibitors. Derivatives of the core structure have been investigated as covalent inhibitors of the KRAS protein, which is implicated in various cancers. nih.gov
Docking studies on related pyrido-pyrimidine scaffolds have elucidated key interactions with various protein targets. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to interact with the epidermal growth factor receptor (EGFR). nih.gov Key interactions include the formation of hydrogen bonds with amino acid residues like Lys745 and Met790 in the adenine (B156593) pocket of the receptor. nih.gov Similarly, docking studies of other related compounds with targets such as VEGFR-2 have identified critical interactions with residues like Cys1045, Asp1046, and Cys919. mdpi.com Studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives revealed structural features that enable dual inhibition of COX-1 and COX-2 enzymes. rsc.org
The primary goal of docking studies is to predict the most likely binding conformation of a ligand within a protein's active site. For derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold, computational models have successfully predicted binding modes. In studies against EGFR, the 1,2-dihydropyrido[2,3-d] nih.govnih.govtriazolo[4,3-a]pyrimidine-3,5-dione moiety was predicted to occupy the adenine pocket, while other parts of the molecule, like a 3,4,5-trimethoxyphenyl group, settled into adjacent hydrophobic pockets. nih.gov These predictions are crucial for explaining the observed inhibitory activity and for guiding the synthesis of new, more effective analogs. nih.govnih.gov
Table 3: Examples of Predicted Ligand-Protein Interactions for Related Scaffolds
| Scaffold | Protein Target | Key Interacting Residues | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT & EGFRT790M | Lys745, Met790, Leu718, Leu844 | nih.gov |
| Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | VEGFR-2 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Quinoline-Pyrido[2,3-d]pyrimidinone | KPC-2 Carbapenemase | Favorable binding energies reported | mdpi.com |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1/COX-2 | Structural features for dual inhibition identified | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding which structural features are important for activity and in predicting the activity of novel compounds.
For scaffolds related to the pyrido[2,3-b]pyrazine core, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov These analyses generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, such studies on 1,4-dihydropyridine (B1200194) derivatives helped identify novel features to incorporate into the framework to improve their ability to reverse multidrug resistance in cancer cells. nih.gov Classical structure-activity relationship studies on 1,2-dihydropyrido[3,4-b]pyrazines have also identified specific structural necessities for antitumor activity, such as the requirement of an aryl group at the 6-position. nih.gov
Biological Activities and Pharmacological Research
Enzyme Inhibition Studies
Research into the enzyme inhibitory profile of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives has focused on several key protein targets implicated in various diseases.
D-Amino Acid Oxidase (DAAO) Inhibition
There is currently no scientific literature available that specifically documents the in vitro potency or selectivity of this compound as an inhibitor of D-Amino Acid Oxidase (DAAO).
In the absence of studies on its inhibitory activity against DAAO, there is no available data concerning the binding site analysis or hydrogen bond interactions of this compound with the DAAO enzyme.
KRAS Covalent Inhibition
The this compound scaffold is a key structural feature in a class of novel covalent inhibitors targeting KRAS mutants. nih.govingentaconnect.combenthamdirect.comresearchgate.net These derivatives are designed to form a covalent bond with the target protein, which can effectively disrupt its activity. nih.govingentaconnect.combenthamdirect.comresearchgate.net The focus of this research has been particularly on the KRAS G12C mutant, which is a common driver in various cancers. nih.govnih.gov The development of covalent inhibitors against KRAS G12C represents a significant advancement in targeting what was once considered an "undruggable" protein. nih.govnih.gov
These inhibitors are designed to bind to a specific pocket on the KRAS protein, and through a reactive group, form an irreversible bond with the cysteine residue at position 12. nih.govgoogle.com This locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and proliferation. nih.gov
Table 1: Research on this compound Derivatives as KRAS Inhibitors
| Focus of Research | Key Findings | Citations |
|---|---|---|
| Synthesis of Derivatives | New derivatives of this compound have been synthesized. | nih.govingentaconnect.combenthamdirect.comresearchgate.net |
| Mechanism of Action | These compounds act as covalent inhibitors of KRAS. | nih.govingentaconnect.combenthamdirect.comresearchgate.net |
| Therapeutic Potential | They are being investigated for the treatment of cancers associated with KRAS activity. | nih.govingentaconnect.combenthamdirect.comresearchgate.net |
Glycogen Synthase Kinase-3 (GSK3) Inhibition
There is no scientific literature available that details the inhibitory activity of this compound against Glycogen Synthase Kinase-3 (GSK3).
Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)
Currently, there is no published research on the inhibitory effects of this compound specifically against phosphodiesterases (PDEs), including the PDE2A isoform.
Kinase Inhibitory Effects (e.g., FGFR inhibitors, EGFR inhibitors)
Derivatives of the pyrido[2,3-b]pyrazine (B189457) nucleus are recognized for their capacity to inhibit protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer.
Specifically, fused pyrimidine (B1678525) systems, including pyridopyrimidines, have been a focus of research for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Various substituted pyrido[3,4-d]pyrimidines and pyrido[3,2-d]pyrimidines have demonstrated potent inhibitory activity against EGFR. nih.gov For instance, certain 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their kinase inhibitory activity, showing effects on EGFR among other kinases. nih.gov The substitution pattern on the pyridopyrimidine core is crucial for the inhibitory potency. For example, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines have shown significant potency against various EGFR mutants. nih.gov
Anticancer Potential
The anticancer properties of compounds related to the this compound core have been a major area of investigation, with studies highlighting their cytotoxicity against various cancer cell lines and exploring their mechanisms of action.
Evaluation in Cancer Cell Lines (e.g., HepG-2, A-549, PC-3)
Derivatives of the broader pyridopyrimidine family have demonstrated notable cytotoxic effects against a range of cancer cell lines. For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line. rsc.org Specifically, some compounds exhibited IC50 values in the sub-micromolar to low micromolar range against these cell lines. rsc.org
Furthermore, various disubstituted and trisubstituted pyridopyrimidines have been evaluated for their antiproliferative activity against cell lines such as A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), and H460 (large cell lung cancer). nih.gov The potency of these compounds is highly dependent on the specific substitutions and the isomeric form of the pyridopyrimidine core.
| Compound Series | Cancer Cell Line(s) | Observed Activity |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7, HepG2 | Remarkable cytotoxicity, with IC50 values as low as 0.57 µM. rsc.org |
| 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidines | A549, HT29, H460 | Cytotoxicity against various cancer cell lines. nih.gov |
| 1,2-Dihydropyrido[3,4-b]pyrazines | L1210, P-388 | Potent cytotoxicity and significant anticancer activity in murine leukemia models. nih.gov |
Mechanisms of Action (e.g., Apoptosis Induction)
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, a highly active pyrido[2,3-d]pyrimidine derivative was found to significantly increase apoptosis in MCF-7 cells by over 58-fold compared to control cells. rsc.org This compound also caused cell cycle arrest at the G1 phase. rsc.org The process of apoptosis is often mediated by a family of cysteine proteases known as caspases, and the inhibition of anti-apoptotic proteins or activation of pro-apoptotic pathways is a critical area of study. mdpi.com Some compounds related to this class have been investigated as inhibitors of caspases, which can delay apoptosis. mdpi.com The biological activities of some 1,2-dihydropyrido[3,4-b]pyrazines have been attributed to the accumulation of cells at mitosis. nih.gov
Role as Modulators of KRAS and EGFR Pathways
The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are downstream of both EGFR and KRAS, are critical for cell proliferation and survival. nih.gov Activating mutations in KRAS are found in a significant percentage of colorectal cancers and are a negative predictive factor for the efficacy of EGFR inhibitors. nih.gov
Recent research has led to the development of this compound derivatives that act as covalent inhibitors of KRAS. nih.gov These compounds are being explored for their therapeutic potential in cancers driven by KRAS mutations. nih.gov The inhibition of the EGFR signaling pathway is a major mechanism of resistance to KRAS G12C inhibitors, suggesting that a combination of EGFR and KRAS inhibitors could be a more effective treatment strategy in certain cancers. nih.gov
Antimicrobial Properties
Beyond their anticancer applications, certain pyridopyrimidine derivatives have demonstrated promising antimicrobial activity. A study identified a 2-thioxodihydropyrido[2,3-d]pyrimidine compound with broad-spectrum antibacterial activity, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 3.9 µg/mL. nih.gov This compound also exhibited reasonable antifungal activity. nih.gov Further synthesis and testing of a library of related compounds revealed several with broad antimicrobial activity (MIC = 0.49-7.81 µg/mL) and moderate to strong antifungal activity (MIC = 1.95-15.63 µg/mL). nih.gov
| Compound Series | Type of Activity | MIC Values |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Antibacterial | 0.49-7.81 µg/mL nih.gov |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Antifungal | 1.95-15.63 µg/mL nih.gov |
Anti-inflammatory Activity
Dihydropyrimidinone derivatives, a related class of heterocyclic compounds, are known to possess anti-inflammatory properties among other biological activities. researchgate.net While specific studies focusing solely on the anti-inflammatory activity of this compound are less common in the provided search results, the broader class of nitrogen-containing heterocyclic compounds is recognized for this potential.
Analgesic Effects
Investigation in Rodent Models
A notable derivative, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B12951154), has been investigated for its analgesic effects in rodent models. nih.gov This compound is a representative molecule of a series of 5-azaquinoxaline-2,3-dione derivatives that have been synthesized and evaluated for their biological activity. nih.gov Research has confirmed the analgesic potential of this class of compounds through both intrathecal and systemic administration in rodents. nih.gov The investigation into these molecules has provided a new chemical entity with the potential for oral application in pain management. nih.gov
The analgesic activity of related heterocyclic structures, such as derivatives of pyrido[2,3-d]pyridazine-2,8-dione, has also been explored. For instance, some of these derivatives have demonstrated anti-inflammatory effects, which are often linked to analgesic properties, by inhibiting cyclooxygenase (COX) enzymes. rsc.org
Efficacy in Chronic Pain and Morphine Analgesic Tolerance
The research into 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has highlighted its potential for the treatment of chronic pain and in mitigating morphine analgesic tolerance. nih.gov The development of tolerance to the analgesic effects of opioids like morphine is a significant clinical challenge, and compounds that can counteract this phenomenon are of great interest. nih.govnih.gov The mechanism by which some compounds modulate morphine tolerance can involve the N-methyl-D-aspartate (NMDA) receptor system, as antagonists of this receptor have been shown to attenuate the development of morphine tolerance and dependence. nih.gov While the specific interaction of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with the NMDA receptor is a subject for further investigation, its effectiveness in the context of morphine tolerance suggests a potential role in this pathway or a related one. nih.gov
Structure-Activity Relationship (SAR) Analysis in Pharmacological Contexts
The structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological profile. In the development of analgesics, SAR studies help in identifying the chemical modifications that enhance potency and selectivity while minimizing adverse effects. For the 5-azaquinoxaline-2,3-dione series, which includes the pyridopyrazine-dione core, it was found that the inclusion of a nitrogen atom at the 5-position significantly enhanced the binding affinity to its target, likely by strengthening hydrogen bond interactions. nih.gov
General principles of SAR in analgesic design often focus on how different substituents on a core scaffold influence receptor binding and functional activity. For instance, in the development of other classes of analgesics, the nature of substituents on a piperidine (B6355638) ring has been shown to be critical for activity. nih.gov Similarly, for pyrido[2,3-b]pyrazine derivatives, modifications to the pyridine (B92270) or pyrazine (B50134) rings, as well as the substituents on the dione (B5365651) moiety, would be expected to significantly impact their analgesic properties. The synthesis of various derivatives allows for a systematic exploration of these relationships. nih.gov
Interaction with Specific Biological Targets (e.g., Receptors)
The analgesic effects of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been attributed to its potent inhibition of the enzyme D-amino acid oxidase (DAAO). nih.gov DAAO is responsible for the degradation of D-serine, a co-agonist at the glycine (B1666218) site of the NMDA receptor. By inhibiting DAAO, this compound increases the levels of D-serine, which in turn modulates NMDA receptor activity and contributes to its analgesic and morphine-tolerance attenuating effects. nih.gov
While the primary target identified for this specific derivative is DAAO, other related heterocyclic compounds have been found to interact with different biological targets to produce their effects. For example, some pyrido[2,3-d]pyrimidine derivatives are known to target dihydrofolate reductase (DHFR) and various kinases. mdpi.com Furthermore, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives exert their anti-inflammatory (and likely analgesic) effects through the dual inhibition of COX-1 and COX-2 enzymes. rsc.org The diverse range of biological targets for these closely related heterocyclic systems underscores the rich pharmacology of this class of compounds.
Advanced Research Perspectives and Future Directions
Rational Design of Next-Generation Analogues
The rational design of analogues of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a key area of research aimed at enhancing potency, selectivity, and pharmacokinetic properties. A significant focus has been on developing derivatives that act as covalent inhibitors of specific cellular targets. For instance, new derivatives have been synthesized to function as KRAS covalent inhibitors, which are crucial for treating cancers associated with KRAS activity. nih.govbenthamdirect.comingentaconnect.comnih.gov The design strategy often involves modifying the core structure to optimize interactions with the target protein.
Structure-activity relationship (SAR) studies are fundamental to this design process. For the related pyrido[2,3-d]pyrimidin-4(3H)-one series, modifications at various positions have been explored to identify the essential pharmacophoric features for inhibitory activity against targets like the epidermal growth factor receptor (EGFR). acs.org These studies have shown that expanding the core to a tetracyclic system can enhance anticancer activity. acs.org Similarly, for 1,2-dihydropyrido[3,4-b]pyrazines, research has identified that a 4-amino group and a 6-substituent with an aryl group are critical for antitumor activity. nih.gov
Computational methods, including molecular docking, play a crucial role in the rational design process. Docking studies help in understanding the binding modes of synthesized compounds within the active sites of target proteins, such as EGFR, providing insights for further optimization. acs.org Density functional theory (DFT) computations are also employed to analyze the spectroscopic and electronic properties of new derivatives, aiding in the prediction of their reactivity and potential for applications like nonlinear optics. researchgate.net
The synthesis of diverse libraries of these analogues is another critical aspect. For example, a library of tetrahydropyrimido[1,2-f]purinediones was prepared to explore their activity as multi-target drugs for neurodegenerative diseases. nih.gov These synthetic efforts often focus on developing efficient and novel synthetic routes, such as the Niementowski-type synthesis for related aza-analogues. acs.org
Exploration of Novel Therapeutic Applications
The structural features of this compound and its analogues make them promising candidates for a range of therapeutic applications, extending beyond their initially explored roles.
Anticancer Activity: A primary area of investigation is in oncology. Derivatives of the closely related pyrido[2,3-b]pyrazine (B189457) have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. nih.gov Furthermore, novel this compound derivatives are being explored as covalent inhibitors of KRAS, a key protein in many cancers. nih.govbenthamdirect.comingentaconnect.comnih.gov The related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potent inhibitors of both wild-type and mutant EGFR, inducing apoptosis in cancer cells. acs.org Some pyridotriazine derivatives have shown potential as anticancer agents against various human cancer cell lines. youtube.com
Neurodegenerative Diseases: There is growing interest in the application of these compounds for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Certain heterocyclic compounds are known to interact with biological targets in the central nervous system. researchgate.net For example, 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones have been identified as potent antagonists of A1/A2A adenosine (B11128) receptors and inhibitors of monoamine oxidase-B (MAO-B), both of which are important targets in neurodegeneration. nih.gov The ability of these compounds to inhibit multiple targets could offer synergistic therapeutic effects. nih.gov
Other Potential Applications: The versatility of the pyridopyrazine scaffold is also being explored for other conditions. For instance, certain derivatives have been investigated for their anti-inflammatory activity through the dual inhibition of COX-1 and COX-2 enzymes. nih.gov Additionally, some pyridopyrazine and pyrimidothiazine derivatives have been synthesized and evaluated as inhibitors of the FtsZ protein in Mycobacterium tuberculosis, indicating potential as antitubercular agents. nih.govnih.gov The core structure has also been incorporated into molecules with nonlinear optical properties and the ability to act as electrochemical DNA sensors. researchgate.net
Development of Targeted Delivery Strategies
While potent, the clinical utility of small molecule inhibitors like this compound analogues can be limited by factors such as off-target effects and poor bioavailability. Targeted delivery strategies are being developed to overcome these challenges, although specific research on this particular compound is still emerging. The principles applied to other kinase inhibitors can be extrapolated as future directions.
Nanoparticle-Based Delivery: Nanomedicine offers a promising approach to improve the delivery of kinase inhibitors. benthamdirect.com Encapsulating these compounds within nanoparticles can enhance their solubility, protect them from degradation, and enable targeted delivery to tumor cells, thereby reducing systemic side effects. nih.govnih.gov Various types of nanoparticles, including polymeric nanoparticles and magnetic nanoparticles, are being explored for this purpose. nih.gov For instance, nanoparticles of a pyrazolo-pyridazine derivative have shown improved cytotoxic activity against cancer cell lines compared to the free compound. nih.gov
Liposomal Formulations: Liposomes are another versatile platform for drug delivery. nih.govtechnologynetworks.com These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, facilitating their transport and cellular uptake. nih.gov The surface of liposomes can be modified with targeting ligands, such as antibodies, to create immunoliposomes that specifically deliver their payload to target tissues. nih.gov This approach has the potential to increase the therapeutic index of this compound derivatives by concentrating the drug at the site of action. nih.gov
The development of such targeted delivery systems is crucial for translating the in vitro potency of these compounds into effective and safe clinical therapies. benthamdirect.com
Integration of Omics Data in Research
The integration of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize the research and development of compounds like this compound.
Chemical Proteomics: This powerful tool can be used to identify the cellular targets of small molecule inhibitors on a proteome-wide scale. acs.orgnih.gov By immobilizing a derivative of the compound on a solid support, researchers can perform affinity chromatography to pull down its binding partners from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal not only the intended targets but also potential off-targets, which is crucial for understanding the compound's full biological activity and potential side effects. nih.gov Quantitative proteomics can further rank these interactions by binding affinity. researchgate.netfrontiersin.org
Phosphoproteomics: For kinase inhibitors, phosphoproteomics is particularly valuable. This technique allows for the global analysis of changes in protein phosphorylation upon treatment with an inhibitor. acs.org This can help to elucidate the downstream signaling pathways affected by the compound and identify mechanisms of action and potential resistance. researchgate.net
Multi-Omics Approaches: The combination of different omics datasets can provide a comprehensive understanding of a drug's effects. For example, integrating phosphoproteomic data with kinome-wide inhibitor binding data can help identify aberrantly regulated signaling pathways and suggest potential combination therapies to overcome drug resistance. researchgate.net This integrated approach accelerates the drug discovery pipeline and enhances the resolution of proteomic investigations. mtoz-biolabs.com
The application of these omics technologies will be instrumental in validating targets, understanding mechanisms of action, identifying biomarkers for patient selection, and ultimately personalizing treatment strategies involving next-generation this compound analogues.
Q & A
Q. Biological Activity Assessment
- Covalent Binding Studies : Mass spectrometry and [³H]-isotope labeling quantify covalent modification of KRAS G12C cysteine residues.
- Cell-Based Assays : Dose-response curves (IC₅₀) in NSCLC (H358) or pancreatic cancer (MIA PaCa-2) cell lines measure proliferation inhibition.
- Biochemical Assays : GTPase activity assays (e.g., GDP/GTP exchange rates) confirm target engagement .
How do structural modifications affect antibiofilm activity against resistant pathogens?
Structure-Activity Relationship (SAR) Analysis
Alkyl substitution at position 1 (e.g., isopropyl or cyclopropyl groups) enhances biofilm disruption in P. aeruginosa (78.7% biomass reduction) and E. coli (91.2% reduction) at sub-MIC concentrations (25 mg/L). Carboxamide derivatives (e.g., compound 6g) show superior activity compared to ester analogs due to improved membrane permeability .
How should researchers address contradictions in reported biological activity data?
Q. Data Reconciliation Strategies
- Assay Variability : Standardize biofilm quantification (e.g., crystal violet staining with OD₆₃₀ normalization) and use nonparametric statistical tests (Kruskal-Wallis H-test) to account for non-Gaussian distributions .
- Negative Results : Antiproliferative assays (e.g., HL-60/HeLa cell lines) may show no activity despite SAR predictions, necessitating orthogonal validation (e.g., flow dichroism to rule out DNA intercalation) .
What computational tools predict binding modes of these derivatives with KRAS?
Advanced Modeling Approaches
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model covalent interactions between the dione moiety and KRAS G12C. Free-energy perturbation (FEP) calculations optimize substituent effects (e.g., electron-withdrawing groups at position 3 improve electrophilicity). DFT studies (B3LYP/6-31G*) validate transition states for cysteine adduct formation .
How can metabolic stability and pharmacokinetics (PK) be optimized for in vivo studies?
Q. Advanced PK/PD Design
- Microsomal Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
- Prodrug Strategies : Mask the dione group as a methyl ester to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active form .
What analytical techniques confirm purity and degradation pathways?
Q. Quality Control Protocols
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect hydrolytic degradation products (e.g., ring-opened amides).
- NMR Stability Studies : Monitor DMSO-d₆ solutions at 25°C/40°C for 72 hours to assess hydrolytic or oxidative degradation .
How do electronic effects in the pyrazine-dione core influence redox properties?
Electrochemical Profiling
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals reversible reduction peaks at -1.2 V to -1.5 V (vs. Ag/AgCl), correlating with electron-deficient aromatic systems. Substituents like nitro groups shift potentials by 0.3 V, impacting ROS generation in antimicrobial assays .
What strategies improve selectivity over off-target kinases?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
